Direct Head-to-Head Comparison: Ret-IN-25 (6b) Exhibits the Highest Antiproliferative Potency Among Structurally Related Thieno[3,2-c]quinolines in TT(C634R) MTC Cells
In a head-to-head comparative evaluation using the MTT assay against the TT(C634R) medullary thyroid cancer cell line, Ret-IN-25 (compound 6b) demonstrated superior antiproliferative activity relative to its closest structural analogs (6a, 6c, and 6d). After 3 days of treatment, compound 6b achieved an IC50 of 3.6 ± 0.22 μM, representing a 7.4-fold increase in potency compared to 6a (26.8 ± 2.7 μM), a 5.4-fold increase compared to 6c (19.5 ± 9.1 μM), and a 20.3-fold increase compared to 6d (73.2 ± 0.002 μM) [1]. This potency advantage was maintained after 6 days of treatment (IC50 3.01 ± 0.035 μM), where compound 6b was 8.1-fold more potent than 6a, 3.9-fold more potent than 6c, and 14.9-fold more potent than 6d [1].
| Evidence Dimension | Antiproliferative IC50 (3-day treatment, MTT assay) |
|---|---|
| Target Compound Data | 3.6 ± 0.22 μM |
| Comparator Or Baseline | 6a: 26.8 ± 2.7 μM; 6c: 19.5 ± 9.1 μM; 6d: 73.2 ± 0.002 μM |
| Quantified Difference | 7.4-fold vs. 6a; 5.4-fold vs. 6c; 20.3-fold vs. 6d |
| Conditions | TT(C634R) medullary thyroid cancer cell line, MTT assay, 3 days incubation |
Why This Matters
This quantitative differentiation enables researchers to select the most potent thieno[3,2-c]quinoline analog for their experimental system, directly impacting assay sensitivity and the detection of RET-dependent antiproliferative effects.
- [1] Alamia, F., et al. Design and Synthesis of Novel Thieno[3,2-c]quinoline Compounds with Antiproliferative Activity on RET-Dependent Medullary Thyroid Cancer Cells. ACS Omega 2023, 8, 39, 35471-35486. View Source
